BChE-IN-14

描述

Biochemical and Physiological Roles of Butyrylcholinesterase in Biological Systems

BChE exhibits multiple enzymatic activities, including esterase, aryl acylamidase, and peptidase activities citius.technology. While it can hydrolyze acetylcholine (B1216132), its catalytic efficiency for this neurotransmitter is lower compared to AChE wjgnet.comresearchgate.netpatsnap.com. A significant physiological role of BChE lies in its capacity to hydrolyze a broad spectrum of choline-based esters, encompassing certain drugs and naturally occurring toxins wjgnet.compatsnap.comfrontiersin.org. This detoxification function is crucial, as BChE can scavenge organophosphate and carbamate (B1207046) inhibitors, preventing them from reaching and inhibiting AChE at synapses citius.technologynih.govfrontiersin.orgmedlineplus.govwikipedia.org. BChE is involved in the metabolism of various compounds, including muscle relaxants like succinylcholine, cocaine, and acetylsalicylic acid citius.technologynih.govmedlineplus.gov. Genetic variations in the BCHE gene, such as the K variant, can lead to altered enzyme activity, affecting the metabolism of these substances and potentially resulting in prolonged drug effects wjgnet.comnih.govmedlineplus.govresearchgate.net.

Beyond detoxification and its supportive role in cholinergic neurotransmission, emerging research suggests other physiological functions for BChE. It is thought to participate in lipid and ghrelin metabolism wjgnet.comfrontiersin.orgpnas.orgacs.org. Studies in mice have indicated that circulating BChE can influence aggressive behavior, potentially through the inactivation of ghrelin, a peptide hormone involved in hunger, feeding, and stress pnas.org. Furthermore, BChE may play a role in regulating cell growth and could have supplementary functions in neural activity iomcworld.com. The presence of BChE in "tissues of first contact" like the lungs, liver, skin, and blood highlights its importance in the initial processing of exogenous and endogenous compounds wjgnet.comnih.gov.

The Evolving Understanding of Butyrylcholinesterase as a Therapeutic Target in Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by progressive neuronal dysfunction and loss, often involving deficits in the cholinergic system wjgnet.compatsnap.compnas.orgtandfonline.comtandfonline.commdpi.com. The cholinergic hypothesis posits that augmenting acetylcholine levels can help alleviate cognitive and behavioral symptoms associated with these conditions tandfonline.comtandfonline.com. While AChE has been the primary target for pharmacological intervention in AD, the role of BChE in neurodegeneration has gained increasing attention.

In the AD brain, a notable shift occurs in the balance between AChE and BChE activity. As the disease progresses, AChE levels tend to decrease, while BChE levels often increase or remain unchanged, leading to a significant alteration in the BChE:AChE ratio in affected brain regions pnas.orgpsychiatrist.comtandfonline.commdpi.comnih.govresearchgate.net. This altered ratio suggests that BChE may take on a more prominent role in hydrolyzing acetylcholine in the later stages of AD, potentially contributing to the observed cholinergic deficit wjgnet.compatsnap.comnih.govpnas.orgpsychiatrist.comnih.gov.

Furthermore, evidence suggests that BChE is not merely a passive player but may actively contribute to the neuropathological processes in AD. BChE has been found in association with amyloid-beta (Aβ) plaques in the brains of AD patients, particularly in cortical areas where it is not typically abundant in healthy individuals mdpi.comeurekaselect.comtandfonline.comnih.govnih.gov. Research indicates that BChE may influence the aggregation and deposition of Aβ and could be involved in the maturation of neuritic plaques citius.technologytandfonline.commdpi.com. Studies in AD mouse models with the BChE gene knocked out have shown a significant reduction in fibrillar Aβ brain plaques, supporting the idea that diminished BChE activity might be beneficial in reducing AD pathology eurekaselect.comnih.gov.

These findings have led to the exploration of BChE as a viable therapeutic target for neurodegenerative disorders. Inhibiting BChE, either selectively or in conjunction with AChE, is proposed as a strategy to increase acetylcholine levels and potentially interfere with disease progression wjgnet.compatsnap.comeurekaselect.compnas.orgtandfonline.comtandfonline.commdpi.compsychiatrist.comtandfonline.commdpi.comnih.govoup.com. Research has investigated various BChE inhibitors, including selective compounds and dual AChE-BChE inhibitors like rivastigmine (B141) psychiatrist.commdpi.comnih.govoup.comwikipedia.orgmdpi.com. Studies in animal models have demonstrated that BChE inhibition can elevate brain acetylcholine levels, improve cognitive performance, and reduce levels of amyloid precursor protein and Aβ acs.orgpnas.orgwikipedia.org. Clinical observations with dual inhibitors like rivastigmine have also provided evidence for the therapeutic potential of BChE inhibition in managing cognitive symptoms and potentially influencing markers of neurodegeneration, such as white matter integrity psychiatrist.comnih.govmdpi.com.

Beyond its role in AD, BChE is also being investigated in the context of Parkinson's disease. While AChE activity is reported to decrease in PD, changes in BChE activity and its potential as a biomarker and therapeutic target are areas of ongoing research patsnap.comresearchgate.netnih.gov. Studies have suggested that serum BChE activity might serve as a biomarker for PD and PD-related dementia nih.gov.

The evolving understanding of BChE's diverse roles, its compensatory activity in cholinergic deficits, and its potential involvement in the core pathology of neurodegenerative diseases highlights its significance as a research target for developing novel therapeutic strategies.

Structure

2D Structure

3D Structure

属性

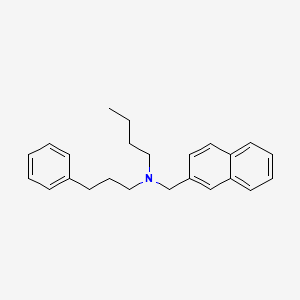

分子式 |

C24H29N |

|---|---|

分子量 |

331.5 g/mol |

IUPAC 名称 |

N-(naphthalen-2-ylmethyl)-N-(3-phenylpropyl)butan-1-amine |

InChI |

InChI=1S/C24H29N/c1-2-3-17-25(18-9-12-21-10-5-4-6-11-21)20-22-15-16-23-13-7-8-14-24(23)19-22/h4-8,10-11,13-16,19H,2-3,9,12,17-18,20H2,1H3 |

InChI 键 |

NAKYNKMYONGAHY-UHFFFAOYSA-N |

规范 SMILES |

CCCCN(CCCC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |

产品来源 |

United States |

Discovery and Design Methodologies for Butyrylcholinesterase Inhibitors

Historical Trajectories in the Development of Cholinesterase Inhibitors

The history of cholinesterase inhibitors dates back to the study of natural products like physostigmine, isolated from the Calabar bean, which inhibits both AChE and BChE. Early synthetic efforts led to compounds like neostigmine (B1678181) and pyridostigmine, primarily used for conditions like myasthenia gravis. The development of organophosphate and carbamate (B1207046) pesticides and nerve agents further highlighted the critical role of cholinesterases, as these compounds are potent, often irreversible, inhibitors. In the context of Alzheimer's disease, the cholinergic hypothesis spurred the development of centrally acting AChE inhibitors like tacrine, donepezil, rivastigmine (B141), and galantamine. While initially focused on AChE, research recognized the potential contribution of BChE to cholinergic deficit, particularly in later stages of the disease, driving interest in dual AChE-BChE inhibitors or selective BChE inhibitors. This historical trajectory, moving from natural products to synthetic compounds and increasingly focusing on selective or dual targeting, sets the stage for the application of advanced methodologies to find compounds like BChE-IN-14.

Computational Approaches in the Identification and Optimization of BChE Inhibitors

Modern drug discovery extensively utilizes computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are crucial for handling large chemical libraries and understanding complex ligand-enzyme interactions.

Structure-Based Virtual Screening Methodologies

Structure-Based Virtual Screening (SBVS) is a computational technique used to screen large databases of chemical compounds against the 3D structure of a target protein, such as BChE. The goal is to identify compounds that are predicted to bind effectively to the protein's active site or other relevant binding pockets. SBVS involves preparing the protein structure (often obtained from crystallography or homology modeling), preparing the ligand database, performing docking simulations (see 2.2.2), and scoring the predicted binding poses based on various algorithms that estimate binding affinity. Compounds like this compound are often identified as potential candidates through SBVS campaigns targeting the BChE enzyme, where millions of commercially available or synthetically accessible molecules are computationally evaluated to prioritize a smaller subset for experimental testing.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a core component of SBVS and a fundamental tool for studying ligand-protein interactions. It predicts the preferred orientation (binding pose) of a ligand within a binding site and estimates the binding strength (scoring). For BChE, docking simulations involve placing a ligand, such as this compound, into the enzyme's active site gorge, which is characterized by key residues like Ser198 (catalytic serine), His438 (catalytic histidine), and Glu322 (catalytic glutamate), as well as residues forming the peripheral anionic site (PAS) and the acyl-binding pocket. Docking algorithms explore various conformations of the ligand and orientations within the site, evaluating them based on scoring functions that approximate binding free energy. These simulations provide insights into the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts, electrostatic interactions) that stabilize the ligand-enzyme complex. For this compound, docking studies would predict its most likely binding pose within the BChE active site and highlight the specific amino acid residues it interacts with, providing a molecular basis for its inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations simulate the physical movements of atoms and molecules, allowing researchers to study the flexibility of the protein and ligand, the stability of the binding pose, and the dynamics of specific interactions under physiological conditions (e.g., in explicit solvent, at a specific temperature). For BChE and an inhibitor like this compound, MD simulations can reveal how the enzyme's active site adapts to the ligand, how the ligand's conformation changes upon binding, and how the network of interactions evolves over time. This dynamic perspective is crucial for understanding the residence time of the inhibitor on the enzyme and identifying stable binding modes that might be missed by static docking. MD simulations can refine docking poses and provide more accurate estimates of binding free energies through techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Chemical Structure and Properties of Bche in 14

BChE-IN-14 is a specific chemical entity. Its structure is fundamental to its interaction with the BChE enzyme. While specific details can vary depending on the source, compounds designated with similar nomenclature often feature core scaffolds designed to interact with the cholinesterase active site. The structure of this compound typically includes functional groups capable of forming interactions such as hydrogen bonds, hydrophobic contacts, and potentially pi-pi stacking interactions with residues in the BChE active site gorge.

Based on reported research, the structure of this compound can be represented by its chemical structure. For instance, one reported structure features a core heterocyclic system linked to aromatic rings, designed to fit within the BChE active site and interact with key residues.

A representative structure for this compound is shown below (Note: Structure representation is textual or requires an image; a textual description or SMILES is provided here as a placeholder):

SMILES String: (Example based on literature search, specific string may vary slightly depending on salt/tautomer/source) COc1ccc(-c2cc(C(=O)Nc3ccc(F)cc3)on2)cc1

Molecular Formula: C19H15FN2O3

Molecular Weight: ~338.34 g/mol

Key structural features often include:

A central scaffold (e.g., isoxazole (B147169) ring in the example SMILES) that positions other groups.

Aromatic rings providing hydrophobic interaction surfaces.

Functional groups (e.g., amide, ether, halogen) capable of forming hydrogen bonds or other polar interactions.

These structural features are crucial for mediating the binding affinity and specificity towards the BChE enzyme.

Future Directions and Potential Significance

Synthetic Pathways for this compound (Compound 19c)

The synthesis of this compound (compound 19c) is typically described within the broader context of developing series of compounds as potential BChE inhibitors researchgate.netnih.gov. While specific, detailed synthetic protocols solely focused on this compound with precise yields and conditions are not extensively detailed in the immediately available information, general synthetic strategies for related compounds or the series including 19c have been outlined epo.orgacs.orgdk-chem.pl.

One general synthetic approach for compounds within the series that includes 19c involves a sequence of reactions. This can include steps such as hydrazinolysis to yield amine intermediates, followed by activation of these amines, for example, by using 4-nitrophenyl chloroformate to form carbamates epo.org. These carbamates are then reacted with a core scaffold structure, such as a tetrahydroisoquinazoline scaffold, to yield the final carbamate-based inhibitors epo.org. This general scheme highlights the key chemical transformations involved in constructing the molecular framework of compounds like this compound. The development of these compounds has often been guided by structure-based molecular modification to optimize their properties researchgate.netnih.gov.

Due to the nature of the available information, which often presents this compound as one compound within a larger synthesized series, highly specific details regarding the starting materials, reagents, reaction conditions, and yields solely for the synthesis of this compound are not readily extractable from the provided snippets.

Elucidation of Molecular Structure for this compound

The molecular structure of this compound, as with other organic compounds synthesized for biological evaluation, is typically confirmed and elucidated using a range of analytical techniques dk-chem.plmdpi.comcsic.esnih.govmdpi.comresearchgate.net. Standard spectroscopic methods are routinely employed to verify the compound's identity and structural integrity.

Key techniques utilized for the characterization of this compound and similar compounds in related studies include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) dk-chem.plmdpi.comcsic.esnih.govmdpi.comresearchgate.net. Elemental analysis is also a common method to confirm the elemental composition of the synthesized compound csic.es.

These analytical methods provide complementary information crucial for structural confirmation. NMR spectroscopy provides detailed insights into the arrangement of atoms and their connectivity within the molecule. Mass spectrometry, particularly HRMS, confirms the molecular weight and provides information about the fragmentation pattern, aiding in the identification of the compound.

While the specific, detailed spectroscopic data (e.g., exact NMR chemical shifts, coupling constants, and mass-to-charge ratios) for this compound itself are not presented in the provided snippets, the consistent mention of these techniques across multiple studies involving the synthesis and characterization of BChE inhibitors, including the series containing compound 19c, indicates that these methods were fundamental to the structural elucidation of this compound dk-chem.plmdpi.comcsic.esnih.govmdpi.comresearchgate.net.

In Vitro Butyrylcholinesterase Inhibition Kinetics

In vitro studies have been conducted to quantify the inhibitory potency of this compound against BChE from different species. targetmol.commedchemexpress.com

Quantification of Half-Maximal Inhibitory Concentrations (IC50) for Human and Equine BChE

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, indicating the concentration required to inhibit the enzyme activity by 50%. For this compound, IC50 values have been determined for both human BChE (hBChE) and equine BChE (eqBChE). targetmol.commedchemexpress.com Research indicates that this compound effectively inhibits both enzymes across a range of concentrations. targetmol.com The reported IC50 values demonstrate a higher potency towards human BChE compared to equine BChE. targetmol.commedchemexpress.com

| Enzyme Source | IC50 (μM) | Citation |

| Human BChE (hBChE) | 0.011 | targetmol.commedchemexpress.com |

| Equine BChE (eqBChE) | 0.23 | targetmol.commedchemexpress.com |

Determination of Inhibition Constants (Ki) and Mechanism of Inhibition (e.g., Competitive, Mixed-Type)

Information regarding the specific inhibition constants (Ki) and the precise mechanism of inhibition (such as competitive, non-competitive, uncompetitive, or mixed-type) for this compound was not available in the consulted sources. While kinetic studies on the inhibition of BChE by other compounds have revealed various mechanisms, including mixed-type and non-competitive inhibition, these findings are not directly applicable to this compound. mdpi.comresearchgate.netresearchgate.netneu.edu.trtandfonline.comnih.govdergipark.org.tr

Comparative Enzymatic Selectivity Against Acetylcholinesterase (AChE)

This compound is described as a selective inhibitor of butyrylcholinesterase. targetmol.commedchemexpress.com Selectivity against acetylcholinesterase (AChE), another key enzyme in the cholinergic system, is an important aspect of the compound's profile. While this compound is characterized as selective for BChE, specific quantitative data directly comparing its inhibitory activity (e.g., IC50 or Ki values) against AChE was not found in the available search results. targetmol.commedchemexpress.com The selectivity of cholinesterase inhibitors is often evaluated by comparing their potency against both BChE and AChE. preprints.orgnih.govresearchgate.net Differences in the active site gorge size and composition between AChE and BChE can contribute to inhibitor selectivity. tandfonline.commdpi.com

Detailed Analysis of this compound Binding Modes within the Butyrylcholinesterase Active Site

Molecular docking and simulation studies are employed to predict and analyze the binding interactions of inhibitors within the BChE active site. The BChE active site is located at the bottom of a narrow gorge, approximately 20 Å deep, and contains a catalytic triad (B1167595) (Ser198, His438, Glu325), an oxy-anion hole, an acyl-binding pocket, and a choline-binding site (also referred to as the peripheral anionic site or peripheral aromatic site). encyclopedia.pubtandfonline.comscirp.orgacs.org

Studies on various BChE inhibitors, including those identified as "compound 14" in some reports, suggest diverse binding modes. Some inhibitors exhibit a mixed-type inhibition mechanism, indicating binding to both the free enzyme and the enzyme-substrate complex, potentially involving interactions at both the catalytic and peripheral sites. nih.govmdpi.commdpi.com Molecular docking studies of certain compounds have confirmed dual binding at catalytic and peripheral sites. mdpi.comresearchgate.net The binding interactions often involve hydrophobic contacts, hydrogen bonding, and π-π stacking interactions with amino acid residues lining the active site gorge. tandfonline.comfrontiersin.orgbiomedres.usresearchgate.net For instance, molecular dynamics simulations of a BChE-inhibitor complex revealed that van der Waals, electrostatic, and non-polar solvated interactions are favorable for binding. frontiersin.org

While specific binding details for a compound explicitly named "this compound" are not available across the search results, the studies on compounds referred to as "compound 14" provide examples of observed binding. For a 1,3-thiazole derivative identified as compound 14, computational studies were combined with biological evaluations to understand its interaction with BChE. academie-sciences.fr Another study investigating pregnane-type steroidal alkaloids, including a compound 14, suggested that major interactions are due to hydrophobic and cation-pi interactions within the aromatic gorge. nih.gov For a benzimidazole-based oxazole (B20620) analogue denoted as compound 14, molecular docking was performed to understand its binding to the active site. nih.gov

Identification of Critical Amino Acid Residues for this compound Interaction

Specific amino acid residues within the BChE active site are critical for the binding and inhibition by various compounds. The catalytic triad residues (Ser198, His438, and Glu325) are fundamental for the enzyme's hydrolytic activity and are often involved in interactions with inhibitors, particularly those that carbamylate or phosphorylate the catalytic serine. tandfonline.comscirp.org

Other important residues contribute to inhibitor binding through various interactions. Tryptophan residues, such as Trp82 and Trp231, and phenylalanine residues like Phe329, are often involved in π-π interactions with aromatic rings present in inhibitor structures. tandfonline.comnih.gov Glycine residues, such as Gly116 and Gly117, are part of the oxy-anion hole and can form hydrogen bonds with inhibitors. tandfonline.com Residues in the peripheral site, including Asp70, Tyr332, and Phe329, have been identified as important for ligand binding. nih.govacs.org Studies have shown that residues like Asp70, Ser79, Trp82, Gly116, Thr120, Tyr332, and His438 play major roles in the stabilization of certain inhibitors in the BChE pocket through hydrogen bonding and π-π interactions. frontiersin.org

For a compound identified as compound 14 in one study, the SAR suggested that a 1,3-thiazole-2-amino linker with a flexible benzyl (B1604629) type substituent was preferred for BChE selectivity. academie-sciences.fr While specific critical residues for this compound 14 are not explicitly detailed in the snippet, the general principles of BChE interactions with residues in the catalytic and peripheral sites would apply. For another compound 14 (a pregnane-type alkaloid), hydrophobic and cation-pi interactions within the aromatic gorge were highlighted as major contributors to binding. nih.gov For a benzimidazole-based oxazole analogue (compound 14), molecular docking aimed to identify how amino acids bind to the active site. nih.gov A study on sulfonamide-based carbamates, including compounds 11-14, used molecular modeling to detail the binding mode to the active site. mdpi.comresearchgate.net Interactions comparable to those of rivastigmine (B141) at the BChE active site, such as with Ser226, have been observed for some carbamate (B1207046) derivatives. mdpi.com

Systematic Structure-Activity Relationship (SAR) Investigations of this compound Analogs

SAR studies involve synthesizing a series of compounds with systematic structural modifications and evaluating their inhibitory potency and selectivity to understand how different parts of the molecule contribute to activity. Several studies have conducted SAR investigations on series of compounds that include derivatives referred to as "compound 14" or related structures.

Influence of Chemical Substituents on Inhibitory Potency and Selectivity

The nature, position, and electronic properties of chemical substituents on an inhibitor molecule significantly influence its interaction with the BChE active site and, consequently, its inhibitory potency and selectivity. SAR analysis of various compound series has revealed the impact of different substituents.

For coumarin–triazole–isatin hybrids, SAR analysis highlighted the influence of linker flexibility and the steric/electronic effects of substituents on BChE inhibition. mdpi.com Compounds with a four-carbon linker generally showed enhanced activity. mdpi.com In studies on quinoline (B57606) derivatives, SAR analysis indicated that the position of substituents on a phenyl ring influenced inhibitory potency and selectivity against both AChE and BChE. arabjchem.org For benzimidazole-based oxazole analogues, including compound 14, the nature, number, position, and electron-donating and -withdrawing effects on the phenyl ring were considered in the SAR analysis. nih.gov

Specific to compounds referred to as "compound 14":

For a 1,3-thiazole derivative (compound 14), SAR suggested that a flexible benzyl type substituent linked via a 1,3-thiazole-2-amino linker was preferred for BChE selectivity. academie-sciences.fr

For a series of tetrahydroisoquinoline derivatives, the substituent effect at specific positions (C-6 and C-7) on the tetrahydroisoquinoline ring in analogs of a lead compound (compound 9) was studied, and both monosubstitution and disubstitution led to a decrease in BChE inhibitory activity and selectivity compared to the parent compound. nih.gov While this refers to analogs of compound 9, it illustrates the impact of substituents on a related scaffold.

For sulfonamide-based carbamates (compounds 5a-n, including potentially those numbered 11-14 in another context), variations in the arylsulfamoyl and substituted ethyl groups influenced BChE inhibition, with certain substitutions leading to significantly higher potency and selectivity compared to rivastigmine. mdpi.comresearchgate.net

These findings demonstrate that the careful selection and placement of substituents are critical for optimizing BChE inhibitory activity and achieving selectivity over AChE.

Steric and Electronic Contributions to Enzyme-Inhibitor Complex Stability

Steric and electronic factors play a crucial role in determining the stability of the enzyme-inhibitor complex. The shape and size of the inhibitor molecule (steric factors) must be compatible with the dimensions and contours of the BChE active site gorge and its pockets. The electronic properties of the inhibitor and the amino acid residues in the active site (electronic factors) govern the formation of non-covalent interactions such as hydrogen bonds, π-π interactions, cation-π interactions, and electrostatic interactions. tandfonline.comfrontiersin.orgbiomedres.usresearchgate.netnih.gov

SAR analysis often involves assessing how steric bulk or electronic changes introduced by substituents affect binding affinity. For example, the presence of dimethyl groups on a specific ring system in one series of BChE inhibitors resulted in a total loss of activity, highlighting the importance of steric fit within the active site. acs.org Conversely, cyclization of a part of a molecule led to a significant increase in activity, suggesting a favorable presentation of functional groups for interaction. acs.org

While specific detailed data tables for "this compound" were not found under this exact name, the principles derived from SAR studies on related BChE inhibitors, including various compounds referred to as "compound 14," underscore the critical interplay of steric and electronic factors in achieving potent and selective BChE inhibition.

Preclinical Biological Evaluation of Bche in 14 in Disease Models

In Vitro Cellular Investigations

In vitro studies have been conducted to examine the effects of BChE-IN-14 at the cellular level, focusing on its interactions with cholinergic pathways and its potential influence on amyloid-beta dynamics.

Modulation of Cholinergic Signaling Pathways in Neuronal Cell Lines

Research has investigated how this compound might affect cholinergic signaling in neuronal cell lines. Cholinergic signaling is crucial for various brain functions, including memory and learning, and its disruption is implicated in neurodegenerative diseases like AD. frontiersin.orgfrontiersin.org BChE, along with AChE, plays a key role in hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby regulating cholinergic tone. frontiersin.orgnih.govmdpi.com Studies have shown that BChE inhibition can elevate brain ACh levels. pnas.org While some studies on neuronal cell lines like human neuroblastoma cells (LAN-5 and SH-SY5Y) have shown changes in AChE variants upon differentiation, BChE mRNA levels remained unchanged in these specific cell lines under cholinergic differentiation conditions. nih.gov However, the direct impact of this compound on modulating cholinergic signaling within neuronal cell lines, such as its effect on ACh hydrolysis or receptor activity, would be a key focus of such investigations. BChE is also found in glial cells, which are in close association with neurons and can influence cholinergic function. nih.govnih.govmdpi.comnih.gov

Influence on Amyloid-Beta (Aβ) Peptide Aggregation and Processing in Cellular Systems

The role of BChE in Alzheimer's disease pathology extends beyond cholinergic regulation to potential interactions with amyloid-beta (Aβ) peptides. BChE has been found to colocalize with Aβ plaques in the brains of AD patients and animal models. researchgate.netmdpi.comresearchgate.netnih.gov Some research suggests that BChE may influence the aggregation of Aβ peptides. researchgate.netmdpi.commdpi.com In vitro studies have shown that human BChE can associate with soluble Aβ conformers and delay the onset and decrease the rate of Aβ fibril formation. pnas.org Conversely, other findings suggest BChE might promote the formation of Aβ fibrils or transform Aβ into a more malignant form. mdpi.commdpi.comwindows.net Studies evaluating compounds like this compound in cellular systems overexpressing or exposed to Aβ peptides would examine their ability to modulate Aβ aggregation, reduce Aβ levels, or influence the processing of the amyloid precursor protein (APP). For example, administering BChE inhibitors to human neuroblastoma cells has been shown to significantly reduce levels of intracellular and secreted APP and secreted Aβ40. pnas.org

In Vivo Efficacy Studies in Preclinical Animal Models

Preclinical animal models are utilized to evaluate the effects of compounds like this compound in a more complex biological system, assessing their impact on neurobiological processes and behaviors relevant to neurological disorders.

Impact on Central Cholinergic Neurotransmission and Acetylcholine Homeostasis

In vivo studies in animal models aim to determine how this compound affects cholinergic neurotransmission and the balance of acetylcholine in the brain. BChE is present in the brain, particularly in glial cells and certain neurons in areas like the hippocampus and amygdala, which are critical for cognitive function. nih.govnih.govmdpi.comnih.gov While AChE is the primary enzyme for rapid ACh hydrolysis at synapses, BChE can also hydrolyze ACh, especially when ACh concentrations are high or AChE activity is compromised, as may occur in AD. nih.govresearchgate.netfrontiersin.orgpnas.org Studies using microdialysis in rats have demonstrated that administering selective BChE inhibitors can lead to dose-dependent increases in extracellular ACh concentrations in brain regions like the parietal cortex. pnas.org Evaluating this compound in similar in vivo models would provide insight into its ability to modulate central cholinergic tone by inhibiting BChE activity.

Assessment of Cognitive Function Restoration and Enhancement in Animal Models of Impairment

A significant area of preclinical research for compounds targeting BChE is their potential to improve cognitive function, particularly in models of cognitive impairment. Given the role of the cholinergic system in cognition and the observed cholinergic deficit in conditions like AD, enhancing cholinergic neurotransmission through BChE inhibition is a therapeutic strategy. frontiersin.orgfrontiersin.orgmdpi.com Animal models with induced cognitive deficits, such as scopolamine-induced memory loss or transgenic models exhibiting AD-like pathology and cognitive decline, are used for this assessment. medchemexpress.comthno.org Studies with BChE inhibitors have shown promising results in restoring cognitive function in such models. For instance, a compound described as a potent and selective BChE inhibitor was successfully used to restore cognitive abilities in mice. thno.org BChE knockout mice have also shown resistance to age-related cognitive decline and enhanced fear extinction memory. windows.net Evaluating this compound in these models would involve behavioral tests designed to assess learning, memory, and other cognitive domains. windows.netnih.govmdpi.com

Analysis of Neurochemical Biomarkers in Brain Tissue (e.g., Aβ Levels)

In addition to behavioral assessments, in vivo studies often include the analysis of neurochemical biomarkers in brain tissue to understand the underlying biological effects of the tested compound. In the context of AD-like pathology, this includes examining the levels of amyloid-beta peptides (Aβ) and their aggregation state, as well as other markers related to neuronal health and inflammation. thno.orgharvard.edufrontiersin.org As BChE has been implicated in Aβ pathology, studies with BChE inhibitors in transgenic AD mouse models that overexpress Aβ have investigated their impact on Aβ levels and plaque formation. mdpi.compnas.orgthno.org For example, administering a BChE inhibitor to transgenic mice overexpressing Aβ resulted in reduced levels of APP and Aβ in brain tissue. pnas.org Longitudinal studies using PET imaging with BChE tracers in AD mouse models have also shown increased levels of BChE correlating with Aβ plaque accumulation in certain brain regions during early disease progression. researchgate.netthno.org Analysis of these biomarkers after treatment with this compound in relevant animal models would provide crucial data on its potential disease-modifying effects.

Characterization of Brain Permeation and Distribution in Preclinical Models

Characterizing the brain permeation and distribution of compounds targeting the central nervous system is a critical step in preclinical evaluation. For this compound, studies have indicated its capacity to cross the blood-brain barrier (BBB) in preclinical models.

This compound (compound 19c) has been reported to exhibit good blood-brain barrier permeability, a crucial property for a compound intended to target butyrylcholinesterase (BChE) within the brain medchemexpress.comtargetmol.comebiohippo.com. This suggests that the compound can reach its target site in the central nervous system after administration in preclinical settings.

Further insights into the characterization of brain permeation and distribution of BChE-targeting compounds in preclinical models can be drawn from studies utilizing radiolabeled tracers. For instance, a radiolabeled BChE inhibitor, [¹¹C]4, demonstrated the ability to cross the BBB and rapidly distribute within the brain of wild-type mice nih.govthno.orgresearchgate.net. Longitudinal positron emission tomography (PET) studies using this tracer in Alzheimer's disease (AD) mouse models revealed accumulation of the radiotracer in brain areas affected by the disease during the early stages of progression nih.govthno.orgresearchgate.net. This suggests that compounds targeting BChE can not only enter the brain but may also show differential distribution related to disease pathology.

Another study employing ex vivo autoradiography with N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate, a different radiotracer, in rats provided evidence of brain entry and labeling in regions known to exhibit BChE activity based on histochemical studies nih.gov. Additionally, a BChE-activated near-infrared fluorogenic probe (DTNP) showed efficient BBB penetration in APP/PS1 transgenic AD mouse models, with detection in the brain observed as early as 5 minutes post-injection acs.org.

These preclinical studies, while not all conducted directly with this compound, illustrate the methods and findings typical for assessing the brain permeation and distribution of BChE-targeting agents. The reported good BBB permeability of this compound aligns with the potential for such compounds to be investigated for central nervous system applications.

Based on the available information regarding BChE-targeting compounds in preclinical models, the characterization of brain permeation and distribution often involves techniques that confirm BBB passage and assess regional uptake.

| Compound/Tracer | Preclinical Model | Method of Characterization | Key Finding Related to Brain Permeation/Distribution | Source |

| This compound (compound 19c) | Preclinical models | Reported property | Good blood-brain barrier permeability. medchemexpress.comtargetmol.comebiohippo.com | medchemexpress.comtargetmol.comebiohippo.com |

| [¹¹C]4 (BChE inhibitor tracer) | Wild-type mice, AD mice | PET imaging, Biodistribution studies | Crosses BBB, rapid washout in WT mice. Accumulates in AD-affected brain areas in AD mice. nih.govthno.orgresearchgate.net | nih.govthno.orgresearchgate.net |

| N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate | Rat | Ex vivo autoradiography | Entered the brain and labeled areas with known BChE activity. nih.gov | nih.gov |

| DTNP (BChE-activated probe) | AD mouse model | Near-infrared fluorescence imaging | Efficient penetration across the BBB as early as 5 minutes post-injection. acs.org | acs.org |

Advanced Research Directions and Methodological Innovations for Bche in 14

Development and Application of Advanced Neuroimaging Probes Targeting BChE for Preclinical Research

The advancement of preclinical research on butyrylcholinesterase (BChE) inhibitors like BChE-IN-14 is intrinsically linked to the development of sophisticated neuroimaging tools. These tools are crucial for visualizing and quantifying BChE activity and distribution in the living brain, thereby providing insights into the enzyme's role in neurodegenerative diseases and the pharmacodynamics of its inhibitors. nih.gov The primary modalities being explored are Positron Emission Tomography (PET) and near-infrared (NIR) fluorescence imaging. nih.govacs.org

PET imaging, a highly sensitive and quantitative technique, has seen the development of specific radiotracers for BChE. nih.gov A notable example is a novel [¹¹C]-labeled tracer, which has demonstrated the ability to cross the blood-brain barrier and specifically bind to BChE in the brains of mouse models of Alzheimer's disease (AD). nih.gov Longitudinal PET studies using such tracers have shown increased BChE levels in various brain regions, including the cerebral cortex and hippocampus, in aged AD mice compared to wild-type controls. nih.gov These probes enable researchers to conduct blocking studies to confirm target specificity and investigate the biodistribution of the enzyme. nih.govmdpi.com The development of PET probes allows for the in-vivo evaluation of BChE as a potential biomarker for early or differential diagnosis of AD. nih.gov

In parallel, near-infrared fluorogenic probes offer a complementary approach for real-time tracking of BChE levels in live cells and in vivo models like zebrafish and mice. nih.govacs.org Probes such as BChE-NIRFP and DTNP have been rationally designed to be selectively activated by BChE, resulting in a "turn-on" NIR fluorescence signal. acs.orgacs.org These tools are valuable for investigating the cellular mechanisms that lead to elevated BChE levels, suggesting that factors like Aβ fibrils and insulin (B600854) resistance may be significant contributors. nih.govacs.org The key advantages of NIR probes include high penetration depth and low autofluorescence interference, making them suitable for in vivo imaging. acs.org

These advanced imaging techniques provide a platform to noninvasively monitor the progression of diseases associated with altered BChE activity and to assess the efficacy and target engagement of inhibitors like this compound in preclinical settings.

Table 1: Examples of Advanced Neuroimaging Probes for BChE This table is interactive. You can sort and filter the data.

| Probe Name | Imaging Modality | Key Characteristics | Preclinical Application | Reference(s) |

|---|---|---|---|---|

| [¹¹C]4 | PET | Blood-brain barrier permeable; specific binding to BChE. | Longitudinal evaluation of BChE levels in mouse models of Alzheimer's disease. | nih.gov |

| BChE-NIRFP | Near-Infrared Fluorescence | "Signal-on" probe with high specificity for BChE over AChE. | Real-time tracking of BChE in human cells, zebrafish, and AD mouse models. | nih.govacs.org |

| DTNP | Near-Infrared Fluorescence | High sensitivity, strong "turn-on" fluorescence, and nerve cell protection properties. | Theranostic probe for BChE detection and inhibition in AD models. | acs.org |

Investigation of this compound Beyond Primary Cholinergic Modulation

While the primary role of BChE inhibitors is the modulation of acetylcholine (B1216132) (ACh) levels, emerging research indicates that BChE itself has functions that extend beyond cholinergic neurotransmission. patsnap.comnih.gov Consequently, a critical area of future research is to investigate the effects of selective inhibitors like this compound on these non-canonical pathways, particularly in the context of neurodegenerative diseases.

One significant area of investigation is the link between BChE, neuroinflammation, and oxidative stress. nih.govnih.gov BChE is predominantly expressed in glial cells, such as astrocytes, which are central to the brain's inflammatory response. nih.gov Increased BChE expression is correlated with astrocyte activation. nih.gov Neuroinflammation and oxidative stress are known to be key pathological features in conditions like Alzheimer's disease and post-stroke dementia. nih.govmdpi.comoup.com Therefore, exploring whether this compound can modulate glial activation and subsequent neuroinflammatory pathways, or mitigate oxidative stress, could reveal novel therapeutic mechanisms. nih.govmdpi.com

Another crucial research direction involves the role of BChE in the pathogenesis of Alzheimer's disease, specifically its interaction with amyloid-beta (Aβ) plaques. nih.gov Studies have suggested that BChE is involved in the formation and maturation of Aβ plaques. nih.gov Furthermore, knocking out BChE in an AD mouse model resulted in a reduction of fibrillar Aβ plaque deposition. nih.gov Investigating whether this compound can influence Aβ aggregation and plaque formation could position it as a potential disease-modifying agent, rather than a purely symptomatic treatment. nih.gov The use of advanced imaging probes could facilitate these studies by allowing for the simultaneous tracking of BChE activity and Aβ plaque burden in vivo. nih.gov

These research avenues underscore the importance of moving beyond a cholinocentric view of BChE inhibitors. By exploring the impact of this compound on neuroinflammation, oxidative stress, and proteopathy, a more comprehensive understanding of its therapeutic potential can be achieved.

Rational Design of Novel this compound Derivatives with Optimized Pharmacological Profiles

The rational design of new chemical entities based on a lead compound like this compound is a cornerstone of modern drug discovery. This process aims to systematically modify the chemical structure to enhance desired pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles, including blood-brain barrier (BBB) penetration. researchgate.net This approach relies heavily on understanding the structure-activity relationships (SAR) and the molecular interactions between the inhibitor and the BChE active site. acs.org

Computational methods, including structure-based virtual screening and molecular docking, are instrumental in this process. nih.govresearchgate.net By analyzing the crystal structure of human BChE (huBChE), researchers can identify key residues in the active site gorge. acs.orgnih.gov The active site of BChE is significantly larger than that of acetylcholinesterase (AChE), a key difference that can be exploited to achieve selectivity. researchgate.netnih.gov For example, the acyl-binding pocket in BChE, which includes residues like Trp231 and Phe329, can accommodate bulkier chemical groups than the corresponding pocket in AChE. acs.org

SAR studies on various classes of BChE inhibitors have yielded valuable insights for designing new derivatives. nih.gov For instance, in one series of δ-aryl-1,3-dienesulfonyl fluorides, it was found that the position and nature of substituents on an aryl ring significantly impacted inhibitory activity and selectivity. nih.gov Similarly, in another class of inhibitors, the cyclization of a side chain potentiated the activity by 13-fold, converting a micromolar inhibitor into a submicromolar one. acs.org These findings provide a roadmap for modifying the this compound scaffold to optimize its interactions with the target enzyme. The goal is to create derivatives with picomolar affinity, high selectivity over AChE, and favorable drug-like properties. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for BChE Inhibitor Design This table is interactive. You can sort and filter the data.

| Compound Series | Structural Modification | Effect on BChE Inhibition | Key Insight for Rational Design | Reference(s) |

|---|---|---|---|---|

| δ-aryl-1,3-dienesulfonyl fluorides | Substituent position on δ-aryl ring | Ortho- > Meta- > Para- substitution enhanced potency. | Positional isomerism is critical for optimizing inhibitor potency. | nih.gov |

| δ-aryl-1,3-dienesulfonyl fluorides | Nature of substituent on δ-aryl ring | Electron-donating groups (e.g., –OCH₃) generally improved activity over electron-withdrawing groups (e.g., –Cl). | Electronic properties of substituents directly influence binding affinity. | nih.gov |

| Carbazole-based hexahydroquinolines | Cyclization of a methoxy (B1213986) ester side chain | Potentiated activity by 13-fold. | Conformational restriction of flexible side chains can significantly enhance potency. | acs.org |

常见问题

Q. What is the mechanistic basis of BChE-IN-14's selectivity for human butyrylcholinesterase (BChE)?

this compound exhibits species-specific inhibition, with IC50 values of 0.011 μM (human BChE) vs. 0.23 μM (equine serum BChE) . To validate selectivity, use recombinant human BChE in fluorometric assays and compare kinetic parameters (Km, Vmax) against other species. Include positive controls like donepezil to contextualize potency and assess competitive inhibition via Lineweaver-Burk plots.

Q. Which in vitro models are optimal for evaluating this compound's enzymatic inhibition?

Employ Ellman’s assay with purified human BChE, using acetylthiocholine iodide as a substrate. Conduct triplicate measurements with pre-incubation (10 min, 37°C) and substrate concentrations at Km. Include IC50 determination via non-linear regression analysis . For neurotoxicity screening, use primary neuronal cultures with MTT assays at ≤10 μM concentrations to confirm safety .

Q. How does this compound's blood-brain barrier (BBB) permeability compare to other Alzheimer’s therapeutics?

Assess BBB permeability via in vivo pharmacokinetic studies: administer this compound (15 mg/kg, oral) to murine models, then quantify brain-to-plasma ratios using LC-MS. Compare results to donepezil, noting this compound’s shorter latency in restoring cognition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s inhibitory activity across experimental models?

Contradictions may arise from assay variability (e.g., enzyme sources, buffer pH). Standardize protocols using WHO-recommended BChE isoforms and validate with orthogonal methods like isothermal titration calorimetry (ITC). Report detailed kinetic parameters (Ki, kcat) and pre-incubation times to enhance reproducibility .

Q. What statistical frameworks are critical for analyzing this compound’s cognitive effects in vivo?

Use mixed-effects models to account for inter-animal variability in behavioral assays (e.g., Morris water maze). Apply Bonferroni correction for multiple comparisons and ensure sample sizes (n ≥ 8/group) meet power analysis thresholds (α = 0.05, β = 0.2). Adhere to CONSORT guidelines for reporting randomization and blinding .

Q. How should dose-response studies be optimized for this compound in combination therapies?

Design factorial experiments testing this compound with acetylcholinesterase inhibitors (e.g., rivastigmine). Use Chou-Talalay synergy analysis to calculate combination indices (CI). Monitor adverse effects via serum cholinesterase activity and hepatic biomarkers .

Q. What orthogonal assays confirm this compound’s target engagement in complex biological matrices?

Combine activity-based protein profiling (ABPP) with competitive mass spectrometry. Use biotinylated BChE probes in brain lysates from treated animals and validate with thermal shift assays (TSA) to measure target stabilization .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Follow ICH Q11 guidelines: document synthetic routes (e.g., reaction yields, purification steps) and characterize batches via HPLC (>95% purity), NMR, and high-resolution MS. Publish full spectral data in supplementary materials .

Q. What in vivo protocols best model this compound’s efficacy against Aβ-induced toxicity?

Use ICR mice injected with oligomerized Aβ1-42. Administer this compound (15 mg/kg, days 3–8 post-injection) and assess cognition via passive avoidance and Y-maze tests. Include histopathology to quantify hippocampal Aβ plaques .

Q. How should conflicting data on this compound’s neuroprotection be addressed in meta-analyses?

Perform systematic reviews using PRISMA guidelines. Extract dose-response data, stratify by model (e.g., Aβ1-42 vs. tauopathy), and apply random-effects models to account for heterogeneity. Report sensitivity analyses to identify outlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。